An In-depth Technical Guide to 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine, a substituted aniline with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their work with this and similar molecules.
Compound Identification and Physicochemical Properties
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine is a distinct chemical entity, though a specific CAS number is not readily found in public databases. It is commercially available from some suppliers, such as Santa Cruz Biotechnology, which lists its molecular formula as C10H14ClNO2 and molecular weight as 215.68[1].
It is crucial to distinguish this compound from its close structural analog, 3-Chloro-4-(2-methoxyethoxy)aniline, which has a CAS number of 879047-68-4, a molecular formula of C9H12ClNO2, and a molecular weight of 201.65[2][3]. The key difference is the presence of a methyl group on the ethoxy side chain in the target compound. The position of this methyl group, as implied by the "1-methyl" nomenclature, would be on the carbon adjacent to the ether oxygen, creating a chiral center. This has significant implications for its synthesis and biological activity, as stereoisomers can exhibit different pharmacological profiles.
Table 1: Comparison of Physicochemical Properties
| Property | 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine | 3-Chloro-4-(2-methoxyethoxy)aniline |
| CAS Number | Not readily available | 879047-68-4[2][3] |
| Molecular Formula | C10H14ClNO2[1] | C9H12ClNO2[2][3] |
| Molecular Weight | 215.68 g/mol [1] | 201.65 g/mol [2] |
| Chirality | Yes (at the 1-position of the ethoxy group) | No |
| Synonyms | - | 3-CHLORO-4-(2-METHOXY-ETHOXY)-PHENYLAMINE[2] |
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Step-by-Step Experimental Protocol:
Step 1: Williamson Ether Synthesis to form 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene
This step is a standard Williamson ether synthesis, a reliable method for forming ethers.
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To a solution of 3-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 1.5-2 equivalents).
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Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
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Add 1-methoxy-2-bromopropane or a similar derivative with a good leaving group (1.1-1.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired ether intermediate.
Step 2: Reduction of the Nitro Group to form 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
The reduction of the nitro group to an amine is a common and well-documented transformation.
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Dissolve the intermediate, 3-chloro-4-(2-methoxy-1-methyl-ethoxy)-nitrobenzene (1 equivalent), in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or tin(II) chloride. Catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere is another effective method.
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Stir the reaction mixture at room temperature or with gentle heating, monitoring for the disappearance of the starting material by TLC.
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Once the reaction is complete, filter the reaction mixture to remove the solid catalyst or metal residues.
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If an acidic medium was used, neutralize the filtrate with a base such as sodium bicarbonate or sodium hydroxide.
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Extract the product into an organic solvent.
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Wash the combined organic extracts, dry over a suitable drying agent, and concentrate in vacuo to yield the final product, 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Recommended Analytical Methods
| Analytical Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the connectivity of atoms. | Characteristic shifts and coupling patterns for the aromatic protons, the methoxy group, the methyl group, and the protons on the ethoxy chain. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for the N-H stretches of the primary amine, C-O stretches of the ether, and C-Cl stretch. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak indicating a high degree of purity. |
| Chiral Chromatography | To separate and quantify the enantiomers due to the chiral center. | Two distinct peaks corresponding to the R and S enantiomers if a racemic synthesis was performed. |
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"Crude_Product" -> "Purified_Product" [label="Column Chromatography"]; "Purified_Product" -> "MS"; "Purified_Product" -> "NMR"; "Purified_Product" -> "IR"; "Purified_Product" -> "HPLC"; "Purified_Product" -> "Chiral_HPLC"; }
Caption: A typical workflow for the synthesis, purification, and analytical characterization of the target compound.
Potential Applications in Drug Development
Substituted anilines are a prevalent structural motif in many approved drugs and clinical candidates. The presence of both a chloro and a substituted alkoxy group on the phenylamine core of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine suggests its potential as a valuable building block in medicinal chemistry.
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Modulation of Physicochemical Properties: The chloro and methoxy-ethoxy groups can fine-tune the lipophilicity, electronic properties, and metabolic stability of a drug candidate. The chloro group is an electron-withdrawing group that can influence the pKa of the amine and participate in halogen bonding with protein targets. The methoxy-ethoxy side chain can enhance solubility and provide additional hydrogen bond acceptors.
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Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of more complex molecules targeting a variety of receptors and enzymes. For instance, similar chloro- and alkoxy-substituted anilines are key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. The primary amine group provides a convenient handle for further chemical modifications, such as amide bond formation or reductive amination, to build out more complex structures.
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Exploration of Structure-Activity Relationships (SAR): The chiral center in the methoxy-ethoxy side chain offers an opportunity to explore the impact of stereochemistry on biological activity. Synthesizing and testing the individual enantiomers can provide crucial insights into the three-dimensional requirements of the biological target, potentially leading to more potent and selective drug candidates.
Conclusion
While 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine is a less-documented chemical entity, its structural features make it a compound of interest for drug discovery and development. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and characterize this molecule. Its potential as a versatile building block for creating novel therapeutic agents warrants further investigation by the scientific community. This guide provides a solid foundation for initiating such explorations.
References
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PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available at: [Link]
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PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Available at: [Link]
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